molecular formula C19H12ClF3N2O2 B2849206 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-71-8

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2849206
CAS No.: 946247-71-8
M. Wt: 392.76
InChI Key: FJIMDWMHBGBIHO-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine and chlorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of the 2-chloro-6-fluorobenzyl and 2,4-difluorophenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the position or type of substituents.

    Fluorinated benzyl compounds: These compounds contain fluorine atoms and benzyl groups, making them structurally similar.

    Chlorinated pyridine compounds: These compounds contain chlorine atoms and pyridine rings, making them structurally similar.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O2/c20-14-4-1-5-15(22)13(14)10-25-8-2-3-12(19(25)27)18(26)24-17-7-6-11(21)9-16(17)23/h1-9H,10H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIMDWMHBGBIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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